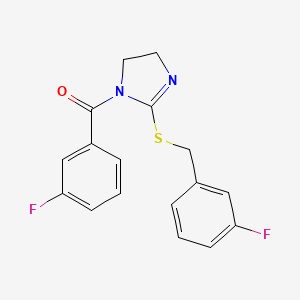

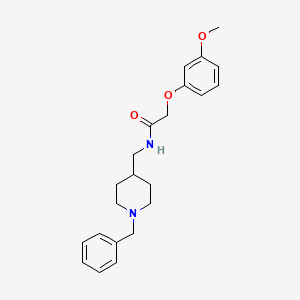

(4-Ethoxy-2-(p-tolyl)quinolin-6-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(4-Ethoxy-2-(p-tolyl)quinolin-6-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone” is a complex organic molecule that contains several functional groups and structural features, including a quinoline ring, a piperazine ring, a furan ring, and a carbonyl group . These structural features suggest that the compound might have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple rings (quinoline, piperazine, and furan) suggests a three-dimensional structure with potentially interesting chemical properties. The ethoxy, tolyl, and carbonyl groups could also contribute to the compound’s reactivity .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the various functional groups present in its structure. For example, the carbonyl group could undergo nucleophilic addition reactions, while the piperazine ring might participate in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings might contribute to its stability and potentially its solubility in organic solvents .Applications De Recherche Scientifique

Anticancer Applications

A study on the design of a Mestranol 2‐N‐Piperazino‐Substituted Derivative highlighted its potent and selective in vitro and in vivo activities in MCF‐7 breast cancer models. The research focused on replacing the androstane backbone with a more stable mestranol moiety, leading to a compound with improved metabolic stability and potent cytotoxic activity in breast cancer cell culture, while also exhibiting increased selectivity over normal cells (Perreault et al., 2017).

Synthesis and Reactivity

Research on furo[3,2-c]quinolin-4(5H)-ones described a one-step formation process through a regioselective [2+3] photoaddition, which involved methoxy-substituted 4-hydroxyquinolin-2-one with alkenes. This method provided a straightforward approach to obtaining derivatives with potential biological activities (Suginome et al., 1991).

Antimicrobial Applications

A synthesis study of novel pyrazolo[3,4-d]pyrimidine derivatives explored their potential as antimicrobial agents. The compounds synthesized in this study showed promising antibacterial and antifungal activities, highlighting the versatility of quinoline derivatives in developing new antimicrobial agents (Holla et al., 2006).

Corrosion Inhibition

Another study investigated the corrosion inhibitory action of 8-Hydroxyquinoline-based piperazine derivatives on C35E steel in HCl electrolyte. The findings suggest that these compounds significantly improve the anti-corrosion properties of C35E steel, with efficiency depending on the structure of the inhibitor. This research demonstrates the potential application of quinoline derivatives in corrosion protection (El faydy et al., 2020).

Safety and Hazards

Orientations Futures

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its biological activity, exploring its potential uses in pharmaceuticals or materials science, or studying its reactivity to develop new synthetic methods .

Propriétés

IUPAC Name |

[4-ethoxy-2-(4-methylphenyl)quinolin-6-yl]-[4-(furan-2-carbonyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O4/c1-3-34-26-18-24(20-8-6-19(2)7-9-20)29-23-11-10-21(17-22(23)26)27(32)30-12-14-31(15-13-30)28(33)25-5-4-16-35-25/h4-11,16-18H,3,12-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBMIFYKVYJTNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4)C5=CC=C(C=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Ethoxy-2-(p-tolyl)quinolin-6-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3-methoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2934071.png)

![6'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2934072.png)

![3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2934078.png)

![N-(sec-butyl)-2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2934079.png)

![N-(3,3-Difluorocyclohexyl)-N-[(2,3-difluorophenyl)methyl]prop-2-enamide](/img/structure/B2934081.png)

![ethyl 3-(3,4-dimethoxyphenethyl)-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate](/img/structure/B2934085.png)

![[3-(Methoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B2934089.png)